molecular formula C16H15NO2 B3052430 n-(2-acetylphenyl)-2-phenylacetamide CAS No. 41296-66-6

n-(2-acetylphenyl)-2-phenylacetamide

Cat. No.: B3052430
CAS No.: 41296-66-6
M. Wt: 253.29 g/mol
InChI Key: BJIHODFICUNNBW-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-2-phenylacetamide is an organic compound with a molecular structure that includes an acetyl group attached to a phenyl ring and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-2-phenylacetamide can be achieved through several methods. One common approach involves the acylation of 2-aminophenylacetic acid with acetic anhydride, followed by the reaction with benzoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound often involves large-scale acylation reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-acetylphenyl)-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.

    Biological Research: The compound is used in enzyme inhibition studies, particularly targeting cyclooxygenase and lipoxygenase enzymes.

    Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase by binding to their active sites, thereby reducing the production of pro-inflammatory mediators. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetylphenyl)benzamide
  • N-(2-acetylphenyl)acetamide
  • N-(2-acetylphenyl)carbamothioylbenzamide

Uniqueness

N-(2-acetylphenyl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an acetyl group and a phenylacetamide moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

41296-66-6

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2-acetylphenyl)-2-phenylacetamide

InChI

InChI=1S/C16H15NO2/c1-12(18)14-9-5-6-10-15(14)17-16(19)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)

InChI Key

BJIHODFICUNNBW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2

41296-66-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of o-aminoacetophenone (25 g.) and phenylacetic acid (25 g.) in anhydrous methylene dichloride (200 ml.) was prepared. To that mixture was added dicyclohexylcarbodiimide (40 g.) in portions of approx. 10 g. every 5 min. at ambient temperature. When the addition was completed the mixture was stirred for 4 hr. at ambient temperature. The mixture was then filtered, and the filtrate was evaporated in vacuo to dryness. The residue was crystallised from cyclohexane to give o-acetyl-N-(phenylacetyl)aniline, m.p. 78°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

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